molecular formula C14H20FNO5S B8314772 Tert-butyl 2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethylcarbamate

Tert-butyl 2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethylcarbamate

Cat. No.: B8314772
M. Wt: 333.38 g/mol
InChI Key: YJFUXGXMYMHXBX-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethylcarbamate is an organic compound that features a tert-butyl carbamate group, a fluoro-substituted phenoxy group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethylcarbamate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the phenoxy intermediate: The reaction of 3-fluoro-5-(methylsulfonyl)phenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Carbamate formation: The phenoxy intermediate is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The methylsulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.

    Reduction: The fluoro-substituted phenoxy group can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Reduced phenoxy derivatives.

    Substitution: Various substituted phenoxy derivatives.

Chemistry:

    Synthesis of complex molecules: This compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in certain chemical reactions.

Biology and Medicine:

    Drug development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Biological probes: It can be used as a probe to study biological pathways involving its target molecules.

Industry:

    Materials science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethylcarbamate would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined by the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

  • Tert-butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate
  • Tert-butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate
  • Tert-butyl- (1S)-1-(hydroxymethyl)-3-(methylsulfanyl)propylcarbamate

Comparison:

  • Structural Differences: While these compounds share the tert-butyl carbamate and methylsulfonyl groups, they differ in the nature of the other substituents and the overall molecular framework.
  • Unique Features: Tert-butyl 2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethylcarbamate is unique due to the presence of the fluoro-substituted phenoxy group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C14H20FNO5S

Molecular Weight

333.38 g/mol

IUPAC Name

tert-butyl N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]carbamate

InChI

InChI=1S/C14H20FNO5S/c1-14(2,3)21-13(17)16-5-6-20-11-7-10(15)8-12(9-11)22(4,18)19/h7-9H,5-6H2,1-4H3,(H,16,17)

InChI Key

YJFUXGXMYMHXBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC(=CC(=C1)S(=O)(=O)C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of triphenylphosphine (1.9 g, 7.3 mmol) in dry THF (20 ml) was flushed with N2(g) and DEAD (3.1 ml, 6.9 mmol) was added drop-wise, 1,2-dibromoethane followed by 3-fluoro-5-methylsulfonyl-phenol (1.1 g, 6.1 mmol) and then boc-glycinol (1.0 ml, 6.1 mmol) in portions. The mixture was stirred at 70° C. for 20 h, cooled to room temperature and water and EtOAc was added. The aqueous phase was extracted with ethyl acetate (2×100 ml). The combined organic phase was washed with aqueous NaOH (3 M, 50 ml) and brine (75 ml), dried (Na2SO4) and evaporated. Purification by flash column chromatography (ethyl acetate/isooctane, 0:1 to 1:0) gave the title compound (1.4 g, 70%). MS m/z (relative intensity, 70 eV 298 (M+, 18), 296 (M+, 18), 109 (bp), 107 (99), 82 (15).
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DEAD
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
70%

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